Cas no 221030-92-8 (4-Bromo-2-ethenyl-1-fluorobenzene)

4-Bromo-2-ethenyl-1-fluorobenzene 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-fluorostyrene
- 4-Bromo-2-ethenyl-1-fluorobenzene
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- MDL: MFCD20384566
4-Bromo-2-ethenyl-1-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB531904-1 g |
5-Bromo-2-fluorostyrene; . |
221030-92-8 | 1g |
€502.80 | 2023-07-11 | ||
Enamine | EN300-108439-5.0g |
4-bromo-2-ethenyl-1-fluorobenzene |
221030-92-8 | 95% | 5g |
$748.0 | 2023-06-10 | |
Apollo Scientific | PC500496-250mg |
5-Bromo-2-fluorostyrene |
221030-92-8 | 250mg |
£15.00 | 2025-02-21 | ||
Enamine | EN300-108439-2.5g |
4-bromo-2-ethenyl-1-fluorobenzene |
221030-92-8 | 95% | 2.5g |
$459.0 | 2023-10-27 | |
1PlusChem | 1P00I4ST-250mg |
Benzene, 4-bromo-2-ethenyl-1-fluoro- |
221030-92-8 | 250mg |
$50.00 | 2023-12-18 | ||
A2B Chem LLC | AI45229-1g |
4-Bromo-2-ethenyl-1-fluorobenzene |
221030-92-8 | 1g |
$57.00 | 2024-04-20 | ||
Aaron | AR00I515-500mg |
Benzene, 4-bromo-2-ethenyl-1-fluoro- |
221030-92-8 | 95% | 500mg |
$332.00 | 2025-02-14 | |
Aaron | AR00I515-10g |
Benzene, 4-bromo-2-ethenyl-1-fluoro- |
221030-92-8 | 95% | 10g |
$1847.00 | 2023-12-15 | |
Enamine | EN300-108439-1g |
4-bromo-2-ethenyl-1-fluorobenzene |
221030-92-8 | 95% | 1g |
$286.0 | 2023-10-27 | |
Aaron | AR00I515-250mg |
Benzene, 4-bromo-2-ethenyl-1-fluoro- |
221030-92-8 | 95% | 250mg |
$221.00 | 2025-02-14 |
4-Bromo-2-ethenyl-1-fluorobenzene 関連文献
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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4. Book reviews
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5. Book reviews
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
4-Bromo-2-ethenyl-1-fluorobenzeneに関する追加情報
Chemical Profile of 4-Bromo-2-ethenyl-1-fluorobenzene (CAS No. 221030-92-8)
4-Bromo-2-ethenyl-1-fluorobenzene, identified by its CAS number 221030-92-8, is a fluorinated aromatic compound featuring a bromine substituent and an ethenyl (vinyl) group. This molecule has garnered attention in the chemical and pharmaceutical research communities due to its structural versatility and potential applications in drug discovery and material science. The presence of both bromine and fluorine atoms makes it a valuable intermediate in synthetic chemistry, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations.
The bromine atom at the para position relative to the ethenyl group enhances the electrophilicity of the aromatic ring, facilitating its participation in palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are pivotal in constructing biaryl frameworks, which are common motifs in biologically active molecules. The fluorine substituent, on the other hand, introduces metabolic stability and lipophilicity modulation, key factors in optimizing pharmacokinetic properties of drug candidates.
In recent years, 4-Bromo-2-ethenyl-1-fluorobenzene has been explored as a precursor in the synthesis of novel therapeutic agents. For instance, its derivatives have been investigated for their potential role in antiviral and anticancer applications. A notable study published in 2023 demonstrated that fluorinated biphenyl derivatives, including analogs of this compound, exhibit inhibitory activity against certain kinases by modulating their binding pockets. The ethenyl group serves as a handle for further derivatization, allowing the introduction of additional pharmacophores or polar functional groups to enhance target specificity.
The compound’s utility extends beyond pharmaceuticals into materials science. Researchers have leveraged its aromatic structure to develop organic semiconductors and liquid crystals. The electron-withdrawing effect of both bromine and fluorine atoms influences the electronic properties of the molecule, making it suitable for applications in optoelectronic devices. Additionally, the vinyl moiety allows for polymerization or copolymerization with other monomers to create tailored materials with specific mechanical or optical characteristics.
From a synthetic chemistry perspective, 4-Bromo-2-ethenyl-1-fluorobenzene exemplifies the importance of heteroatom substitution in designing versatile building blocks. The interplay between bromine and fluorine provides multiple pathways for functional diversification. For example, palladium-catalyzed cross-coupling with aryl halides or organometallic reagents can introduce new aromatic rings or alkenes at predefined positions. Furthermore, directed ortho-metalation strategies can be employed to install nitrogen-containing heterocycles or other functional groups adjacent to the existing substituents.
The growing interest in fluorinated aromatics stems from their unique physicochemical properties that can be fine-tuned for specific applications. The electron-deficient nature of these compounds often leads to high binding affinities in biological assays, while their stability under various reaction conditions makes them amenable to scalable synthesis. As computational methods advance, virtual screening approaches are increasingly used to identify promising derivatives of 4-Bromo-2-ethenyl-1-fluorobenzene, accelerating the discovery pipeline.
In conclusion, 4-Bromo-2-ethenyl-1-fluorobenzene (CAS No. 221030-92-8) represents a synthetically rich scaffold with broad applicability across multiple disciplines. Its structural features—combining an ethenyl group with bromine and fluorine substituents—position it as a key intermediate for medicinal chemistry and materials science innovations. Continued research into its derivatives promises to yield novel compounds with enhanced biological activity and material performance.
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